NSC690114

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

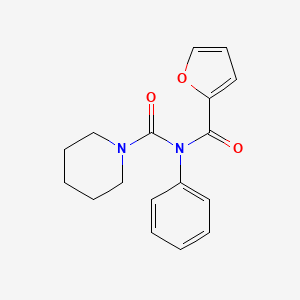

N-phenyl-N-(piperidine-1-carbonyl)furan-2-carboxamide is a synthetic compound that belongs to the class of furan derivatives. It is structurally related to fentanyl, a potent synthetic opioid.

Aplicaciones Científicas De Investigación

N-phenyl-N-(piperidine-1-carbonyl)furan-2-carboxamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, including analgesic and anesthetic properties.

Medicine: Due to its structural similarity to fentanyl, it is investigated for its potential use in pain management and anesthesia.

Industry: The compound is used in the development of new materials and chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-(piperidine-1-carbonyl)furan-2-carboxamide typically involves the reaction of N-phenylpiperidin-4-amine with furan-2-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

N-phenyl-N-(piperidine-1-carbonyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted furan derivatives .

Mecanismo De Acción

The mechanism of action of N-phenyl-N-(piperidine-1-carbonyl)furan-2-carboxamide involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, leading to the inhibition of pain signals and the induction of analgesia. The molecular targets include the mu-opioid receptor, which plays a crucial role in mediating the compound’s effects .

Comparación Con Compuestos Similares

Similar Compounds

Fentanyl: A potent synthetic opioid with a similar structure.

Carfentanil: Another synthetic opioid with a higher potency than fentanyl.

Alfentanil: A fast-acting synthetic opioid used in anesthesia.

Uniqueness

N-phenyl-N-(piperidine-1-carbonyl)furan-2-carboxamide is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. These modifications can influence its potency, duration of action, and potential side effects .

Actividad Biológica

N-phenyl-N-(piperidine-1-carbonyl)furan-2-carboxamide, commonly known as furanylfentanyl, is a synthetic opioid that has garnered attention due to its potent biological activity, particularly in the context of analgesic and psychoactive properties. This article delves into the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

Furanylfentanyl is structurally related to fentanyl and features a furan ring, a piperidine moiety, and a phenyl group. Its chemical structure can be represented as follows:

This unique configuration contributes to its interaction with opioid receptors in the central nervous system (CNS).

Furanylfentanyl primarily acts as an agonist at the mu-opioid receptor (MOR), which is responsible for mediating analgesic effects. The binding affinity of furanylfentanyl to MOR has been quantified, revealing an IC50 value of approximately 0.0279 nM, indicating its high potency compared to other opioids like morphine and fentanyl .

Table 1: Opioid Receptor Binding Affinities

| Compound | Ki (nM) | IC50 (nM) |

|---|---|---|

| Furanylfentanyl | 0.0279 ± 0.0080 | 0.192 ± 0.058 |

| Morphine | 0.1313 ± 0.0050 | - |

| Fentanyl | - | 0.213 ± 0.019 |

Antinociceptive Effects

Research indicates that furanylfentanyl exhibits significant antinociceptive effects in various pain models. In vivo studies have shown that it effectively reduces pain responses in rodent models, comparable to traditional opioids . The compound's efficacy is attributed to its ability to penetrate the blood-brain barrier rapidly, leading to quick onset of analgesia.

Antiviral Activity

Emerging studies have suggested that derivatives of furan compounds, including furanylfentanyl analogs, may possess antiviral properties. For instance, modifications to the piperidine group have been associated with enhanced activity against viral infections such as Ebola virus (EBOV), highlighting the potential for broader therapeutic applications .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the cytotoxic effects of furanylfentanyl on various human cancer cell lines, demonstrating an EC50 range between 1-3 μM against tumor proliferation . This suggests potential applications in cancer therapeutics.

- Toxicological Assessments : Given its potency, furanylfentanyl has raised concerns regarding misuse and toxicity. Reports indicate that it is significantly more potent than fentanyl, necessitating careful dosing and monitoring in clinical settings .

- Metabolic Studies : Investigations into the metabolism of furanylfentanyl revealed multiple metabolites detectable in biological matrices such as urine and serum. These findings are crucial for understanding its pharmacokinetics and potential for abuse .

Propiedades

IUPAC Name |

N-(furan-2-carbonyl)-N-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c20-16(15-10-7-13-22-15)19(14-8-3-1-4-9-14)17(21)18-11-5-2-6-12-18/h1,3-4,7-10,13H,2,5-6,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOJVSYVIQYHJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.